![molecular formula C12H6Br2N2S B2605350 6,8-Dibromo-2-(1,3-thiazol-2-yl)quinoline CAS No. 861210-81-3](/img/structure/B2605350.png)
6,8-Dibromo-2-(1,3-thiazol-2-yl)quinoline
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Overview
Description
6,8-Dibromo-2-(1,3-thiazol-2-yl)quinoline is a compound that contains a quinoline ring, which is a nitrogenous tertiary base . The quinoline ring is a well-known heterocyclic compound with a chemical formula of C9H7N . This compound also contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
The synthesis of quinoline and its analogues has been extensively studied . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 6,8-Dibromo-2-(1,3-thiazol-2-yl)quinoline is characterized by the presence of a quinoline ring and a thiazole ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Quinoline derivatives have been shown to undergo various chemical reactions . For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .Scientific Research Applications
Biological Activities
Thiazoles, including 6,8-Dibromo-2-(1,3-thiazol-2-yl)quinoline, have been found to have diverse biological activities. They have been used in the development of various drugs due to their wide range of applications in the field of drug design and discovery . Some of these activities include:
- Antimicrobial : Thiazoles are used in the development of antimicrobial drugs such as sulfathiazole .
- Antiretroviral : Thiazoles are used in the development of antiretroviral drugs such as ritonavir .
- Antifungal : Thiazoles are used in the development of antifungal drugs such as abafungin .
- Anticancer : Thiazoles are used in the development of anticancer drugs such as tiazofurin .
- Antidiabetic, Anti-inflammatory, Anti-Alzheimer, Antihypertensive, Antioxidant, and Hepatoprotective activities : Thiazoles have been found to have these activities .
Industrial Applications
Thiazoles and their derivatives have broad applications in different fields such as agrochemicals, industrial, and photographic sensitizers .
Synthesis of New Molecules
Modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Natural Products
Compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
Photosensitizers
Thiazoles have utility in the field of photosensitizers .
Rubber Vulcanization
Thiazoles are used in the process of rubber vulcanization .
Liquid Crystals
Thiazoles are used in the development of liquid crystals .
Sensors
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Future Directions
Research on thiazole and quinoline derivatives is ongoing due to their extensive biological activities against different types of diseases . These compounds are being designed and synthesized by chemists through new strategies, and the synthesized molecules are being screened for their efficacy against the typical drugs in the market . The future directions in this field could involve the development of less toxic and more potent derivatives for the treatment of various health threats .
properties
IUPAC Name |
2-(6,8-dibromoquinolin-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2N2S/c13-8-5-7-1-2-10(12-15-3-4-17-12)16-11(7)9(14)6-8/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFPFYFPBFFPPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)Br)Br)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dibromo-2-(1,3-thiazol-2-yl)quinoline |
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